1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide
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Overview
Description
“1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole, piperidine, and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Pyrrole synthesis: Starting from pyrrole or its derivatives.
Piperidine synthesis: Using piperidine or its derivatives.
Pyrazole synthesis: Starting from hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or pyrazole rings.
Reduction: Reduction reactions can occur at various sites, potentially altering the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs or as a tool in biochemical studies.
Medicine
The compound may have potential therapeutic applications, particularly if it exhibits biological activity such as enzyme inhibition, receptor binding, or antimicrobial properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide” would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide: can be compared to other heterocyclic compounds with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which may confer unique chemical and biological properties
Properties
IUPAC Name |
1-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-11-10-14(18-17-11)20-8-5-12(6-9-20)16-15(21)13-4-3-7-19(13)2/h3-4,7,10,12H,5-6,8-9H2,1-2H3,(H,16,21)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKBVYUKCMFZSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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